molecular formula C15H18ClNO B4412392 N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine;hydrochloride

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine;hydrochloride

Cat. No.: B4412392
M. Wt: 263.76 g/mol
InChI Key: RYFSQZQYGCTKOL-UHFFFAOYSA-N
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Description

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine typically involves the alkylation of 2-methoxynaphthalene with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine hydrochloride: A similar compound with a naphthalene ring and a methylamine group.

    1-((2-Methoxynaphthalen-1-yl)methyl)piperazine hydrochloride: Another compound with a similar naphthalene structure but different functional groups.

Uniqueness

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine is unique due to its specific combination of a methoxy-substituted naphthalene ring and a cyclopropanamine moiety

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-15-9-6-11-4-2-3-5-13(11)14(15)10-16-12-7-8-12;/h2-6,9,12,16H,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFSQZQYGCTKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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